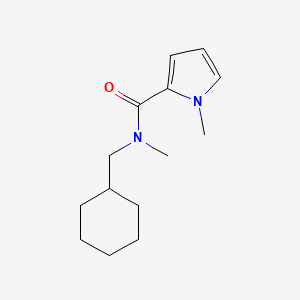
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone offers several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, including its potential applications in drug discovery and development, as well as its use as a building block for the synthesis of novel bioactive compounds. Further studies are also needed to explore the mechanism of action of (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone and its potential side effects in vivo. Additionally, the development of new synthesis methods for (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is a promising chemical compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its anti-inflammatory, antitumor, and antiviral properties make it an attractive candidate for drug discovery and development. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore new synthesis methods and applications for this important compound.
Synthesis Methods
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-4-morpholinylpropanol with 2-acetylfuran followed by a series of chemical reactions. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been used as a building block for the synthesis of various bioactive compounds.
properties
IUPAC Name |
(2,2-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-4-5-10(16-9)11(14)13-6-7-15-12(2,3)8-13/h4-5H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYFSYJKCSXRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)
![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)

![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)

